(3-((2-(Piperidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid
Description
(3-((2-(Piperidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid (CAS: 1072946-54-3) is a boronic acid derivative featuring a piperidine-substituted ethylcarbamoyl group at the meta position of the phenyl ring. This compound belongs to a class of molecules widely investigated for their applications in medicinal chemistry, particularly as protease inhibitors or antimicrobial/anticancer agents due to the boronic acid moiety's ability to form reversible covalent bonds with biological targets . Its molecular formula is C₁₄H₂₂BN₂O₃, with a molecular weight of 292.15 g/mol (free base) or 312.61 g/mol for its hydrochloride salt (CAS: 957060-72-9) .
Properties
IUPAC Name |
[3-(2-piperidin-1-ylethylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BN2O3/c18-14(12-5-4-6-13(11-12)15(19)20)16-7-10-17-8-2-1-3-9-17/h4-6,11,19-20H,1-3,7-10H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWYZQDPLDJVNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NCCN2CCCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674570 | |
| Record name | (3-{[2-(Piperidin-1-yl)ethyl]carbamoyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072946-54-3 | |
| Record name | (3-{[2-(Piperidin-1-yl)ethyl]carbamoyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((2-(Piperidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid typically involves the reaction of 3-aminophenylboronic acid with 2-(piperidin-1-yl)ethyl isocyanate. The reaction is carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to achieve the desired product yield and purity. The reaction conditions are optimized to ensure scalability and cost-effectiveness, often involving continuous flow reactors and automated systems for precise control.
Chemical Reactions Analysis
Types of Reactions
(3-((2-(Piperidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Amines or alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Anticancer Activity
Boronic acids, including (3-((2-(Piperidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid, have shown promise in the treatment of various cancers. They act as proteasome inhibitors, similar to bortezomib, which was the first boronic acid-based drug approved for multiple myeloma treatment. The mechanism involves the inhibition of proteasomal degradation pathways, leading to apoptosis in cancer cells .
Synthesis of Biologically Active Compounds
Recent studies have highlighted the compound's utility in synthesizing α-arylglycine derivatives through palladium-catalyzed reactions. This method allows for the generation of complex molecules that can serve as building blocks for peptide synthesis. The incorporation of this compound into these reactions has demonstrated significant yields and enantioselectivity, showcasing its potential in drug development .
Chemical Sensing Applications
Boronic acids are known for their ability to form reversible covalent bonds with diols, making them useful in chemical sensing applications. For instance, this compound can be utilized as a receptor for detecting glucose and other biologically relevant molecules through fluorescence or electrochemical methods . This property is particularly valuable in developing biosensors for diabetes management.
Data Table: Summary of Applications
Case Study 1: Anticancer Efficacy
A study demonstrated that derivatives of boronic acids, including this compound, exhibited cytotoxic effects on multiple myeloma cells. The compound was tested alongside known proteasome inhibitors and showed comparable efficacy in reducing cell viability .
Case Study 2: Peptide Synthesis
In a recent experiment, this compound was utilized as a key reagent in synthesizing a dipeptide from Pbf-protected α-glycines. The reaction achieved a yield of 90% with high enantioselectivity, confirming its effectiveness as a building block in peptide chemistry .
Mechanism of Action
The mechanism of action of (3-((2-(Piperidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site serine residues in enzymes, inhibiting their activity. This property makes it a valuable tool in the development of enzyme inhibitors and therapeutic agents.
Comparison with Similar Compounds
Table 1: Structural Analogs and Key Properties
Impact of Substituent Positioning
- Boronic Acid Position: The target compound’s boronic acid group at the meta position (vs.
- Ethylcarbamoyl Spacer : The ethyl linker in the target compound introduces conformational flexibility, which may enhance interactions with deep binding pockets compared to analogs lacking this spacer (e.g., 389621-83-4) .
Piperidine Modifications
Biological Activity
(3-((2-(Piperidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid, with the CAS number 1072946-54-3, is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with diols and other biomolecules, making them valuable in drug development, particularly in the context of cancer therapies and glycoprotein targeting.
- Molecular Formula : C14H21BN2O3
- Molecular Weight : 276.14 g/mol
- Structure : The compound features a phenylboronic acid moiety linked to a piperidine-derived carbamoyl group, which could influence its biological interactions.
Boronic acids, including this compound, are known to interact with carbohydrates on cell surfaces. This interaction can modulate various biological processes, including cellular signaling and drug delivery mechanisms. Studies have shown that phenylboronic acids can selectively bind to sialic acids on glycoproteins, enhancing their potential as therapeutic agents in cancer treatment and other diseases .
Anticancer Properties
Recent research indicates that phenylboronic acid derivatives can enhance the solubility and bioavailability of hydrophobic chemotherapeutics. For instance, a study demonstrated that a phenylboronic acid-based nanoconstruct could effectively deliver curcumin, a poorly soluble anticancer agent, leading to improved therapeutic outcomes in cellular models . The mechanism involves the formation of core-shell structures that facilitate drug loading and release in response to pH changes.
Interaction with Glycoproteins
The binding affinity of this compound for glycoproteins has been explored through various studies. The compound's ability to selectively recognize sialic acid residues suggests its potential use in targeting cancer cells that overexpress these glycoproteins . The equilibrium constant for binding interactions at physiological pH indicates a strong affinity, which could be beneficial for targeted drug delivery systems.
Case Studies
- Nanoconstruct Development : A study developed a nanoconstruct using phenylboronic acid to enhance the delivery of curcumin. The resulting system showed significant anticancer effects in both in vitro and in vivo models, demonstrating the practical application of boronic acids in drug formulation .
- Glycoprotein Targeting : Another investigation focused on the anomalous binding profiles of boronic acids with sialic acids, revealing insights into how these compounds can be utilized for selective targeting of cancer cells through glycoprotein interactions .
Data Table: Biological Activity Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
